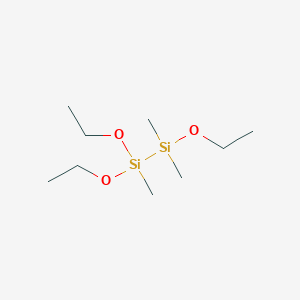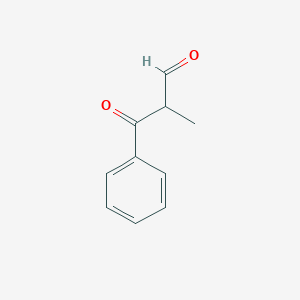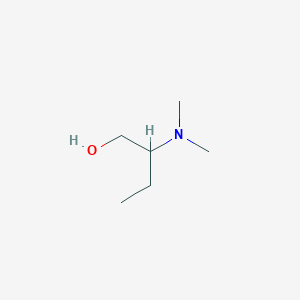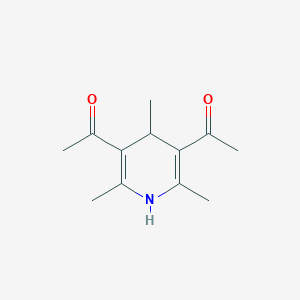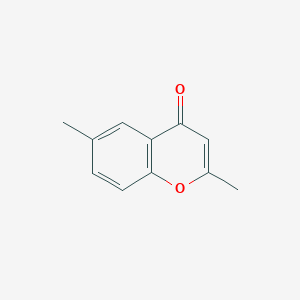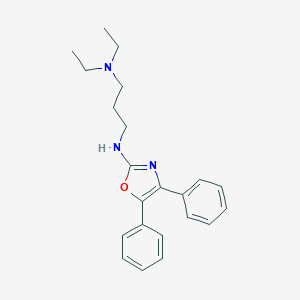
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole, also known as DEAB, is a chemical compound that is widely used in scientific research. It is a selective inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in the metabolism of many endogenous and exogenous compounds. DEAB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学的研究の応用
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used in a wide range of scientific research applications, including but not limited to:
1. Cancer research: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to inhibit the growth and proliferation of cancer cells by targeting ALDH, which is overexpressed in many cancer cells.
2. Stem cell research: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used to selectively inhibit ALDH activity in stem cells, allowing for the isolation and characterization of different stem cell populations.
3. Developmental biology: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used to study the role of ALDH in embryonic development and organogenesis.
4. Neurobiology: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to affect the development and function of the nervous system by inhibiting ALDH activity.
作用機序
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is a selective inhibitor of ALDH, which is an enzyme that catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. ALDH plays a critical role in the metabolism of many endogenous and exogenous compounds, including drugs, toxins, and carcinogens. By inhibiting ALDH activity, 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole can affect the metabolism and toxicity of these compounds, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to have a wide range of biochemical and physiological effects, including but not limited to:
1. Inhibition of cancer cell growth and proliferation: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to inhibit the growth and proliferation of cancer cells by targeting ALDH, which is overexpressed in many cancer cells.
2. Alteration of stem cell properties: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used to selectively inhibit ALDH activity in stem cells, leading to changes in stem cell properties such as self-renewal and differentiation.
3. Disruption of embryonic development: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to affect embryonic development and organogenesis by inhibiting ALDH activity.
4. Impairment of nervous system function: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to affect the development and function of the nervous system by inhibiting ALDH activity.
実験室実験の利点と制限
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. Selective inhibition of ALDH: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is a selective inhibitor of ALDH, allowing for the specific targeting of ALDH-dependent processes.
2. Wide range of applications: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used in a wide range of scientific research applications, making it a versatile tool for investigating various biological processes.
3. Availability: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is commercially available, making it easily accessible to researchers.
Limitations:
1. Off-target effects: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole may have off-target effects, leading to unintended consequences in experiments.
2. Toxicity: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole may be toxic to cells at high concentrations, leading to cell death and false results in experiments.
3. Limited solubility: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has limited solubility in aqueous solutions, making it difficult to use in certain experimental systems.
将来の方向性
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has several potential future directions for scientific research, including but not limited to:
1. Development of ALDH inhibitors: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole could serve as a starting point for the development of more potent and selective ALDH inhibitors for use in cancer therapy and other applications.
2. Investigation of ALDH-dependent processes: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole could be used to investigate the role of ALDH in various biological processes, such as stem cell self-renewal and differentiation, and embryonic development.
3. Identification of new targets for 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole could be used in high-throughput screening assays to identify new targets for the compound, leading to the discovery of new biological pathways and potential drug targets.
4. Development of new experimental systems: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole could be used to develop new experimental systems for investigating ALDH-dependent processes, such as 3D cell culture models and organoid systems.
Conclusion:
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is a valuable tool for investigating various biological processes, including cancer growth and proliferation, stem cell properties, embryonic development, and nervous system function. Its selective inhibition of ALDH makes it a versatile tool for targeting ALDH-dependent processes. However, 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has limitations, including off-target effects, toxicity, and limited solubility. Future research directions for 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole include the development of new ALDH inhibitors, investigation of ALDH-dependent processes, identification of new targets for the compound, and development of new experimental systems.
合成法
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole can be synthesized by reacting 2-amino-4,5-diphenyloxazole with 3-diethylamino-1-chloropropane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole as the main product.
特性
CAS番号 |
18471-22-2 |
|---|---|
製品名 |
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole |
分子式 |
C22H27N3O |
分子量 |
349.5 g/mol |
IUPAC名 |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C22H27N3O/c1-3-25(4-2)17-11-16-23-22-24-20(18-12-7-5-8-13-18)21(26-22)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H,23,24) |
InChIキー |
BPGOVPPTXCAFFA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
同義語 |
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





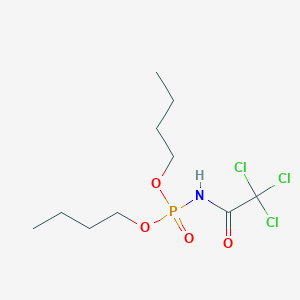
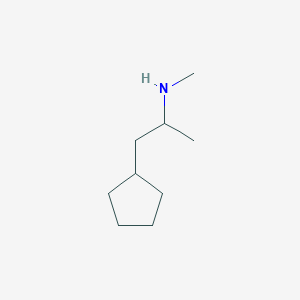
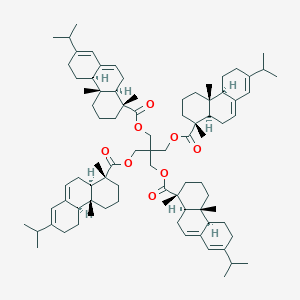

![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
